molecular formula C6H11O3P B6246044 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid CAS No. 2680540-07-0

1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid

Cat. No. B6246044
CAS RN: 2680540-07-0
M. Wt: 162.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid (DMPCA) is an organophosphate compound that has been studied for its potential applications in the synthesis of various organic compounds. DMPCA is a versatile reagent and has been used in the synthesis of various organic compounds, such as aldehydes, ketones, amines, and alcohols. DMPCA has also been used in the synthesis of a variety of drugs, including antibiotics and anti-inflammatory agents.

Scientific Research Applications

1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as aldehydes, ketones, amines, and alcohols. 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid has also been used in the synthesis of a variety of drugs, including antibiotics and anti-inflammatory agents. In addition, 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid has been used in the synthesis of a variety of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid is not fully understood. However, it is believed that 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid acts as a catalyst in the formation of various organic compounds, such as aldehydes, ketones, amines, and alcohols. In addition, 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid is believed to act as a nucleophile in the formation of various polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid are not fully understood. However, it is believed that 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid may have a number of beneficial effects, such as the inhibition of certain enzymes and the stimulation of certain metabolic pathways. In addition, 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid has been shown to increase the solubility of certain drugs, making them more easily absorbed by the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid in lab experiments is its versatility. 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid can be used in a variety of reactions, making it a useful reagent for a wide range of experiments. Additionally, 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid is relatively inexpensive and easy to obtain. However, 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid is a highly reactive compound and must be handled with care. Additionally, 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid can be toxic if inhaled or ingested, and it should be handled with appropriate protective equipment.

Future Directions

There are a number of potential future directions for research involving 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid. These include further investigation into its mechanism of action, its potential applications in drug synthesis, and its potential use in the synthesis of polymers and other materials. Additionally, further research is needed to determine the biochemical and physiological effects of 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid, as well as its potential toxicity. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid.

Synthesis Methods

1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid can be synthesized in a variety of ways. The most common method is the reaction of dimethylphosphite with cyclopropane-1-carboxylic acid. This reaction yields 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid and dimethylphosphite oxide as byproducts. Other methods of synthesis include the reaction of dimethylphosphite with cyclopropane-1-carboxylic anhydride, the reaction of dimethylphosphite with cyclopropane-1-carboxylic acid chloride, and the reaction of dimethylphosphite with cyclopropane-1-carboxylic acid ester.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopropane", "Dimethylphosphoryl chloride", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Cyclopropane is reacted with dimethylphosphoryl chloride in the presence of sodium hydroxide to form 1-(dimethylphosphoryl)cyclopropane.", "Step 2: 1-(Dimethylphosphoryl)cyclopropane is then reacted with carbon dioxide in the presence of a catalyst to form 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid.", "Step 3: The reaction mixture is then treated with hydrochloric acid to remove any impurities.", "Step 4: The resulting solution is then neutralized with sodium bicarbonate and the product is extracted with ethanol.", "Step 5: The ethanol extract is then evaporated to yield the final product, 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid." ] }

CAS RN

2680540-07-0

Molecular Formula

C6H11O3P

Molecular Weight

162.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.